N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. The presence of a carbamoylphenyl group and a carboxamide group further enhances its chemical complexity and potential for diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may interact with proteins or enzymes essential for the survival and replication of this bacterium.
Mode of Action
These interactions may lead to conformational changes in the target protein, thereby inhibiting its function .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and low toxicity, suggesting that this compound may also possess favorable pharmacokinetic properties .
Result of Action
Given its potential anti-tubercular activity, it may inhibit the growth and replication of mycobacterium tuberculosis, leading to the death of the bacterium .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and have been studied for their biological activities.
Indole derivatives: Indole-based compounds also feature a fused ring system and exhibit diverse biological properties.
Uniqueness
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the furo[3,2-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNZSVJPYPEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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